rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a tetrahydropyran ring and an acetamido group attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the acetamido group: This step involves the acylation of the tetrahydropyran ring with acetic anhydride or a similar reagent.
Attachment of the benzoate moiety: This is typically done through an esterification reaction using methyl benzoate and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
rac-methyl 4-((2R,4S)-4-acetamidotetrahydro-2H-pyran-2-yl)benzoate can be compared with other similar compounds, such as:
- rac-methyl (2R,4S)-4-tert-butylpiperidine-2-carboxylate hydrochloride
- rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride
- rac-methyl (2R,4S)-4-cyclohexylpiperidine-2-carboxylate hydrochloride
These compounds share structural similarities but differ in their specific functional groups and molecular properties, which can influence their reactivity and applications.
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
methyl 4-[(2R,4S)-4-acetamidooxan-2-yl]benzoate |
InChI |
InChI=1S/C15H19NO4/c1-10(17)16-13-7-8-20-14(9-13)11-3-5-12(6-4-11)15(18)19-2/h3-6,13-14H,7-9H2,1-2H3,(H,16,17)/t13-,14+/m0/s1 |
InChI Key |
SOJSQAODKMQRIK-UONOGXRCSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCO[C@H](C1)C2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
CC(=O)NC1CCOC(C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.